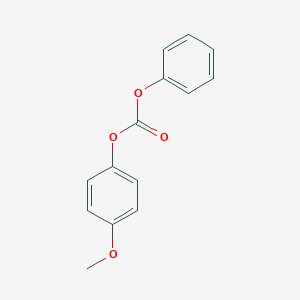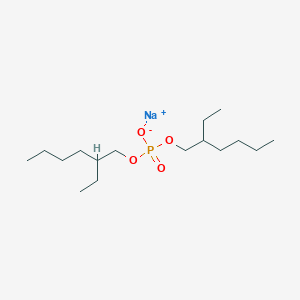
Sodium bis(2-ethylhexyl) phosphate
描述
Sodium bis(2-ethylhexyl) phosphate is an organophosphorus compound with the molecular formula C16H34NaO4P. It is the sodium salt of bis(2-ethylhexyl) phosphoric acid. This compound is widely used in various industrial applications, particularly as a surfactant and an extractant for metal ions. Its unique chemical structure allows it to interact with both polar and non-polar substances, making it highly versatile in different chemical processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis(2-ethylhexyl) phosphate typically involves the reaction of phosphorus oxychloride with 2-ethylhexanol in the presence of a catalyst. The reaction proceeds as follows:
- Phosphorus oxychloride is added to a reaction kettle containing 2-ethylhexanol and a catalyst.
- The mixture is stirred at a controlled temperature, usually between 15-25°C, for several hours.
- The generated hydrogen chloride gas is removed, and the reaction continues at an elevated temperature of 40-70°C.
- Sodium hydroxide solution is then added to neutralize the mixture, followed by washing, filtration, and distillation to obtain the final product .
Industrial Production Methods: In industrial settings, the production process is scaled up using large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to optimize the conversion rate and minimize impurities .
化学反应分析
Types of Reactions: Sodium bis(2-ethylhexyl) phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can react with metal ions to form metal-phosphate complexes.
Hydrolysis: In the presence of water, it can hydrolyze to form bis(2-ethylhexyl) phosphoric acid and sodium hydroxide.
Common Reagents and Conditions:
Reagents: Common reagents include metal salts, acids, and bases.
Conditions: Reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome.
Major Products:
Metal-Phosphate Complexes: These are formed when this compound reacts with metal ions.
Bis(2-ethylhexyl) Phosphoric Acid: Formed through hydrolysis.
科学研究应用
Sodium bis(2-ethylhexyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the extraction of rare earth metals and as a corrosion inhibitor
作用机制
The mechanism of action of sodium bis(2-ethylhexyl) phosphate involves its ability to form micelles and interact with both hydrophilic and hydrophobic substances. This property makes it an effective surfactant and extractant. In metal extraction, it forms stable complexes with metal ions, facilitating their separation from other components .
相似化合物的比较
- Bis(2-ethylhexyl) hydrogen phosphate
- Di(2-ethylhexyl) phosphate
- Tris(2-ethylhexyl) phosphate
Comparison: Sodium bis(2-ethylhexyl) phosphate is unique due to its sodium salt form, which enhances its solubility in water compared to its non-sodium counterparts. This property makes it particularly useful in aqueous systems for metal extraction and as a surfactant .
属性
CAS 编号 |
141-65-1 |
|---|---|
分子式 |
C16H35NaO4P |
分子量 |
345.41 g/mol |
IUPAC 名称 |
sodium;bis(2-ethylhexyl) phosphate |
InChI |
InChI=1S/C16H35O4P.Na/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;/h15-16H,5-14H2,1-4H3,(H,17,18); |
InChI 键 |
ANKKKXPKAZWSGT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+] |
手性 SMILES |
CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC.[Na+] |
规范 SMILES |
CCCCC(CC)COP(=O)(O)OCC(CC)CCCC.[Na] |
| 141-65-1 | |
Pictograms |
Corrosive; Irritant |
相关CAS编号 |
298-07-7 (Parent) |
同义词 |
di(2-ethylhexyl)phosphate di-2-(ethylhexyl)phosphoric acid di-2-(ethylhexyl)phosphoric acid, ammonium salt di-2-(ethylhexyl)phosphoric acid, potassium salt di-2-(ethylhexyl)phosphoric acid, sodium salt sodium bis(2-ethylhexyl)phosphate |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
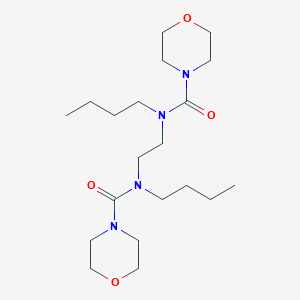
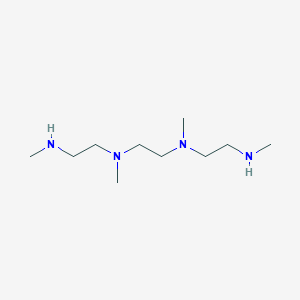


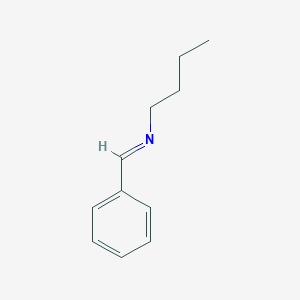
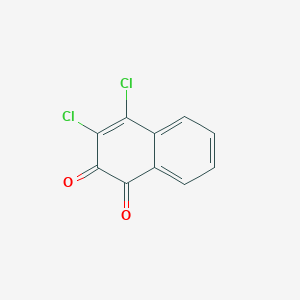


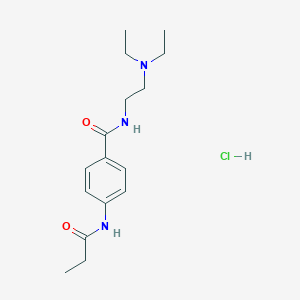
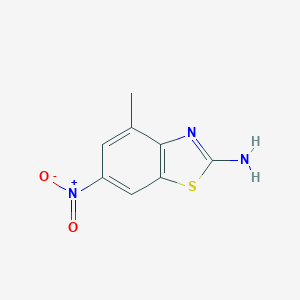
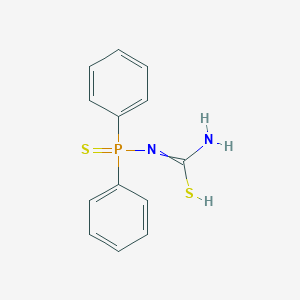
![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)

